

# Technical Guide: Structural Elucidation of Propanol-PEG3-CH2OH

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## Compound of Interest

Compound Name: *Propanol-PEG3-CH2OH*

Cat. No.: *B3319480*

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## Introduction

**Propanol-PEG3-CH2OH**, systematically named 3,3'-(*oxybis(ethane-2,1-diy)*)*bis(oxy)**bis(propan-1-ol)*, is a hydrophilic, bifunctional linker molecule. Its structure features a triethylene glycol (PEG3) core flanked by two propanol moieties, each terminating in a primary hydroxyl group. This compound is of significant interest in the field of drug development, particularly as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).<sup>[1][2]</sup> PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.<sup>[3][4][5][6]</sup> The length, flexibility, and hydrophilicity of the linker are critical determinants of PROTAC efficacy, making well-defined linkers like **Propanol-PEG3-CH2OH** valuable chemical tools.

This technical guide provides a comprehensive overview of the structural elucidation of **Propanol-PEG3-CH2OH**, including its key identifiers, predicted spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the PROTAC mechanism.

## Chemical Identity and Properties

A summary of the key chemical properties for **Propanol-PEG3-CH2OH** is presented in Table 1.

Property	Value
CAS Number	112935-57-6
Molecular Formula	C10H22O5
Molecular Weight	222.28 g/mol
IUPAC Name	3,3'-(oxybis(ethane-2,1-diy))bis(oxy))bis(propan-1-ol)
Synonyms	HO-(CH <sub>2</sub> ) <sub>3</sub> -PEG3-OH, Propanol-PEG3-Propanol
Appearance	Colorless to pale yellow viscous liquid

## Structural Elucidation: Predicted Spectroscopic Data

Due to the unavailability of publicly accessible experimental spectra, this section provides predicted data based on the known chemical structure and established principles of spectroscopic analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted proton NMR chemical shifts for **Propanol-PEG3-CH<sub>2</sub>OH** in a common solvent like CDCl<sub>3</sub> are summarized in Table 2.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.75	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~3.65	s	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (central PEG)
~3.60	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~2.50	br s	2H	-CH <sub>2</sub> -OH
~1.85	p	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-

t = triplet, s = singlet, p = pentet, br s = broad singlet

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

Chemical Shift (ppm)	Assignment
~72.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (central PEG)
~70.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~61.0	-CH <sub>2</sub> -OH
~32.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-

## Infrared (IR) Spectroscopy

The IR spectrum of **Propanol-PEG3-CH<sub>2</sub>OH** is expected to show characteristic absorption bands for its alcohol and ether functional groups. Key predicted absorptions are listed in Table 4.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (hydrogen-bonded alcohol)[7]
2950-2850	Strong	C-H stretch (alkane)
1150-1085	Strong	C-O stretch (ether)[7]
1085-1050	Strong	C-O stretch (primary alcohol)[7]

## Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing this polar molecule.

- Expected Molecular Ion: In positive-ion mode, the protonated molecule  $[M+H]^+$  at m/z 223.15 and the sodium adduct  $[M+Na]^+$  at m/z 245.13 are expected.
- Fragmentation Pattern: The fragmentation of polyethylene glycols and their derivatives is well-documented.[8][9] Common fragmentation pathways involve the neutral loss of ethylene oxide units (44.03 Da). Therefore, fragment ions corresponding to the loss of one or more  $C_2H_4O$  units from the parent ion are anticipated.

## Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of **Propanol-PEG3-CH<sub>2</sub>OH**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Propanol-PEG3-CH<sub>2</sub>OH** and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a clean, dry NMR tube.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the  $^1\text{H}$  frequency.
- Data Acquisition:
  - Set the spectral width to approximately 12 ppm, centered around 5 ppm.
  - Use a 30-45° pulse angle.
  - Set the acquisition time to 3-4 seconds.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the free induction decay (FID).
  - Phase the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
  - Integrate the peaks.
  - Analyze the chemical shifts, multiplicities, and coupling constants.
- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- Instrument Setup:
  - Tune and match the probe for the  $^{13}\text{C}$  frequency.
- Data Acquisition:

- Set the spectral width to approximately 220 ppm, centered around 100 ppm.
- Employ proton decoupling to simplify the spectrum to singlets.
- Use a 45° pulse angle.
- Set the acquisition time to 1-2 seconds.
- Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals.
- Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

- Data Processing:
  - Apply a Fourier transform to the FID.
  - Phase the spectrum.
  - Calibrate the chemical shift scale using the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **Propanol-PEG3-CH<sub>2</sub>OH** (approximately 10-100  $\mu\text{M}$ ) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
- Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu$ L/min) using a syringe pump.
- Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
- Data Analysis:
  - Identify the molecular ion peaks (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ,  $[M-H]^-$ ).
  - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

## Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

- Instrument Setup:
  - Ensure the ATR crystal is clean.
  - Collect a background spectrum of the clean, empty ATR crystal.[1][2]
- Sample Analysis:
  - Place a small drop of liquid **Propanol-PEG3-CH2OH** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Post-Analysis:
  - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

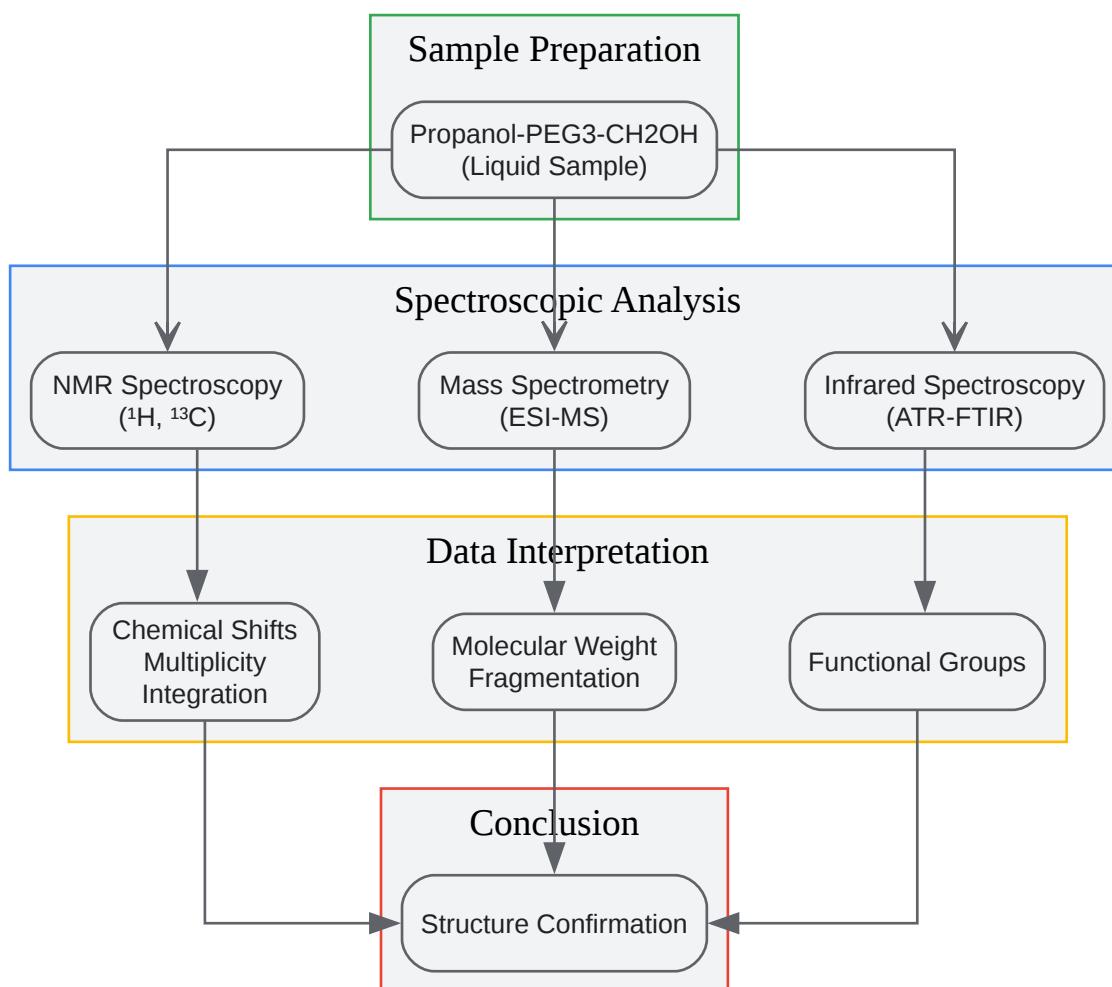
- Identify the characteristic absorption bands and compare them to known values for alcohols and ethers.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **Propanol-PEG3-CH2OH**.

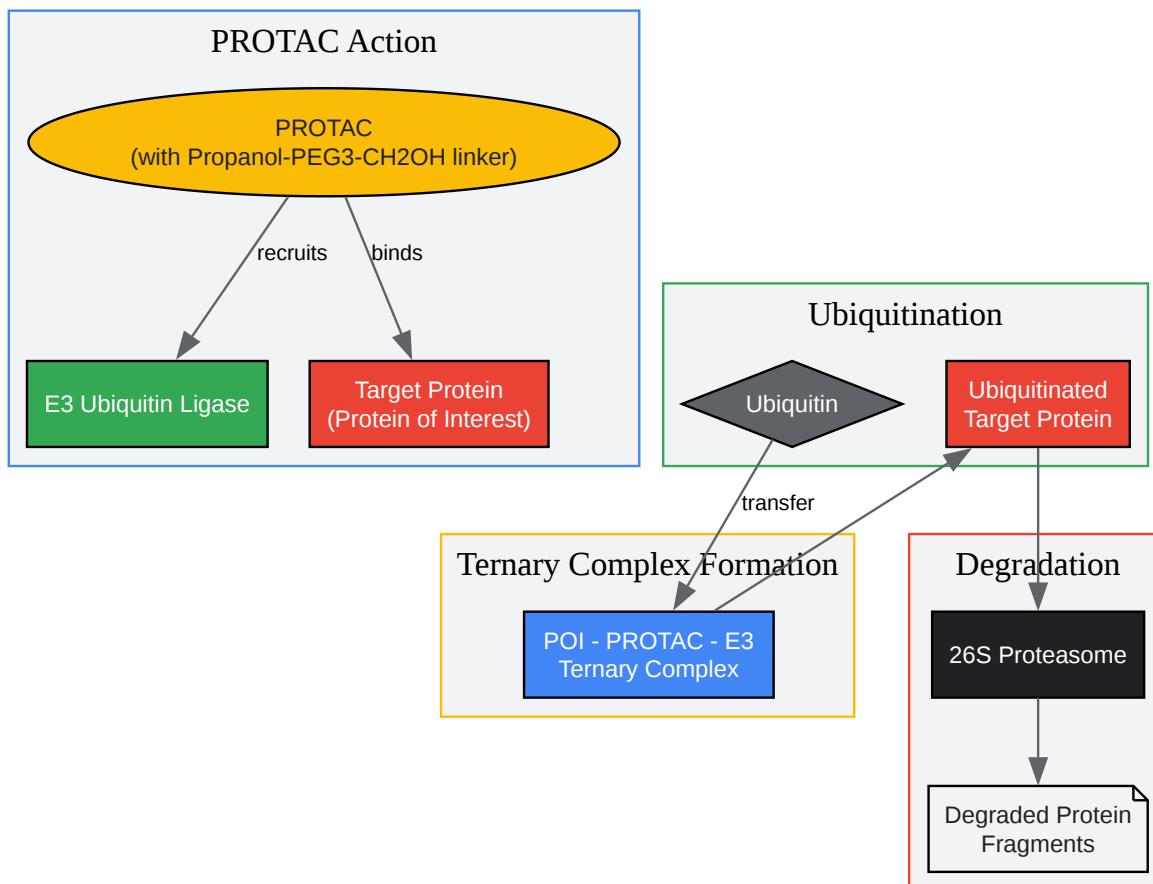
## Experimental Workflow for Structural Elucidation



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Caption: Workflow for the structural elucidation of a chemical compound.

## Role in PROTAC Signaling Pathway



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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